molecular formula C7H10N2O2S B100354 (4-Methylphenyl)sulfamide CAS No. 15853-38-0

(4-Methylphenyl)sulfamide

Cat. No. B100354
CAS RN: 15853-38-0
M. Wt: 186.23 g/mol
InChI Key: QYWUBUCXNBNXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylphenyl)sulfamide, also known as toluenesulfonamide, is a chemical compound that has been extensively used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. The compound has been widely used as a reagent in organic synthesis, as well as in the pharmaceutical industry.

Mechanism Of Action

The mechanism of action of (4-Methylphenyl)sulfamide is not fully understood. However, it is believed that the compound acts as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, (4-Methylphenyl)sulfamide may have an effect on the pH of the body fluids.

Biochemical And Physiological Effects

The biochemical and physiological effects of (4-Methylphenyl)sulfamide are not well characterized. However, studies have shown that the compound has an effect on the activity of carbonic anhydrase, which may have an impact on the acid-base balance in the body. In addition, (4-Methylphenyl)sulfamide has been shown to have an effect on the activity of certain enzymes, such as aldose reductase.

Advantages And Limitations For Lab Experiments

One advantage of using (4-Methylphenyl)sulfamide in lab experiments is its high solubility in water and organic solvents. This makes it easy to handle and use in a variety of experimental conditions. However, one limitation of the compound is its potential toxicity. Studies have shown that (4-Methylphenyl)sulfamide can have a toxic effect on certain cells, particularly in high concentrations.

Future Directions

There are several future directions for the research on (4-Methylphenyl)sulfamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the characterization of the compound's mechanism of action and its biochemical and physiological effects. Further studies are needed to fully understand the potential applications of (4-Methylphenyl)sulfamide in various fields, including medicine and biotechnology.
Conclusion:
In conclusion, (4-Methylphenyl)sulfamide is a chemical compound that has been extensively used in scientific research. It has been used as a reagent in organic synthesis and in the pharmaceutical industry. The compound's mechanism of action and biochemical and physiological effects are not fully understood, but studies have shown that it may have an effect on the activity of carbonic anhydrase and other enzymes. While (4-Methylphenyl)sulfamide has advantages for use in lab experiments, its potential toxicity should be taken into consideration. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis of (4-Methylphenyl)sulfamide can be achieved through a variety of methods. One of the most common methods involves the reaction of (4-Methylphenyl)sulfamidenyl chloride with ammonia or an amine in the presence of a base. Another method involves the reaction of (4-Methylphenyl)sulfamidenic acid with ammonium hydroxide or an amine. The yield of the reaction can be improved by using a catalyst, such as copper or palladium.

Scientific Research Applications

(4-Methylphenyl)sulfamide has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, particularly in the synthesis of sulfonamides and other nitrogen-containing compounds. The compound has also been used in the pharmaceutical industry as a starting material for the synthesis of drugs, such as sulfonamide antibiotics.

properties

IUPAC Name

1-methyl-4-(sulfamoylamino)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)9-12(8,10)11/h2-5,9H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWUBUCXNBNXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)sulfamide

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